molecular formula C14H17NO3 B2565123 1-(3-Methylbenzoyl)piperidine-2-carboxylic acid CAS No. 1102896-88-7

1-(3-Methylbenzoyl)piperidine-2-carboxylic acid

Cat. No.: B2565123
CAS No.: 1102896-88-7
M. Wt: 247.294
InChI Key: DIDOKOLOHVIZJC-UHFFFAOYSA-N
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Description

1-(3-Methylbenzoyl)piperidine-2-carboxylic acid is a piperidine-2-carboxylic acid derivative featuring a 3-methylbenzoyl substituent at the nitrogen atom of the piperidine ring. The compound is characterized by its bicyclic structure, combining a six-membered piperidine ring with a carboxylic acid group at position 2 and an aromatic 3-methylbenzoyl group at position 1.

Properties

IUPAC Name

1-(3-methylbenzoyl)piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-10-5-4-6-11(9-10)13(16)15-8-3-2-7-12(15)14(17)18/h4-6,9,12H,2-3,7-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDOKOLOHVIZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Methylbenzoyl)piperidine-2-carboxylic acid typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-(3-Methylbenzoyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis Overview

The synthesis of 1-(3-Methylbenzoyl)piperidine-2-carboxylic acid typically involves:

  • Starting Materials : Piperidine and 3-methylbenzoyl chloride.
  • Reaction Conditions : Conducted in the presence of a base like triethylamine to neutralize hydrochloric acid formed during the reaction.
  • Purification Methods : Techniques such as recrystallization or column chromatography are used to achieve high purity.

Chemistry

This compound is utilized as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structural features enable it to participate in diverse chemical reactions, leading to the formation of more complex molecules.

Biology

The compound has been explored for its biological activities, particularly in:

  • Enzyme Inhibition : It acts on specific enzymes, potentially altering their activity. For instance, it has shown promise as a reversible inhibitor of monoacylglycerol lipase (MAGL), which is involved in lipid metabolism and has implications for cancer treatment .
  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, including breast and ovarian cancer cells. The mechanism often involves inducing apoptosis through the activation of caspase pathways .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its ability to serve as a building block for advanced materials makes it valuable in developing new products.

Case Study 1: Antiproliferative Activity

A study assessed the antiproliferative effects of this compound on human breast cancer cell lines (MDA-MB-231 and MCF-7). The compound demonstrated significant cytotoxicity with IC50 values ranging from 19.9 to 75.3 µM, indicating its potential as an anticancer agent .

Case Study 2: Mechanistic Studies

Mechanistic investigations revealed that the compound interacts with cellular targets leading to apoptosis in cancer cells. Activation of caspase pathways was a notable finding, suggesting that this compound could be further developed into therapeutic agents for cancer treatment .

Summary Table of Applications

Application AreaDescription
ChemistryIntermediate for organic synthesis
BiologyEnzyme inhibition; anticancer activity
IndustryProduction of specialty chemicals

Mechanism of Action

The mechanism of action of 1-(3-Methylbenzoyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its chemical structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and context of use .

Comparison with Similar Compounds

Structural Analysis via NMR and HRMS

  • Conformational Flexibility: The 13C NMR spectrum of compound 20 () reveals distinct shifts (δ 175.96 for carboxylic acid, δ 153.93 for aromatic carbons), indicating restricted rotation due to the bulky biphenylimidazole substituent.
  • Stereochemical Effects: (2S)-1-(Propan-2-yl)piperidine-2-carboxylic acid () shows stereospecific coupling in its ¹H NMR (δ 1.34, d, J=6.8 Hz), emphasizing the role of chirality in molecular interactions.

Biological Activity

1-(3-Methylbenzoyl)piperidine-2-carboxylic acid is a compound that features a piperidine ring, a carboxylic acid functional group, and a 3-methylbenzoyl moiety. Its molecular formula is C₁₄H₁₇NO₃, with a molecular weight of approximately 247.29 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development targeting cancer and infectious diseases.

Structural Characteristics

The unique structure of this compound contributes to its biological activity. The piperidine ring is known for its presence in various pharmacologically active compounds, while the benzoyl group can enhance lipophilicity and facilitate interactions with biological targets.

Structural Feature Description
Piperidine Ring Six-membered heterocyclic amine
Carboxylic Acid Functional group that may influence solubility and reactivity
3-Methylbenzoyl Moiety Aromatic group that can enhance binding affinity to targets

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, benzoylpiperidine derivatives have shown notable antiproliferative activity against various cancer cell lines, including breast and ovarian cancers. In one study, derivatives demonstrated IC50 values ranging from 19.9 to 75.3 µM against human cancer cells, suggesting potential for further optimization and development as therapeutic agents .

The biological activity of this compound may involve interactions with specific proteins implicated in disease pathways. Binding affinity studies using techniques such as surface plasmon resonance have been employed to elucidate these interactions. Such studies are crucial for understanding the compound's mechanism of action and therapeutic potential .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Benzoylpiperidine Derivatives : A series of benzoylpiperidines were synthesized and evaluated for their activity against cancer cell lines. One compound exhibited an IC50 value of 0.84 µM as a reversible inhibitor of monoacylglycerol lipase (MAGL), indicating its potential as an anticancer drug .
  • Piperidamide Derivatives : In another study, piperidamide derivatives were synthesized and tested for their inhibitory effects on cathepsin K, an enzyme involved in cancer progression. These compounds showed moderate to strong inhibitory activity, validating the design strategy based on structural modifications .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the reaction of piperidine derivatives with appropriate benzoyl precursors under controlled conditions. The exploration of structural analogs has revealed that variations in substituents can significantly impact biological activity.

Compound Name Structural Features Biological Activity
1-(3-Methoxybenzyl)piperidine-2-carboxylic acidMethoxy group instead of methylEnhanced solubility
1-(4-Fluorobenzoyl)piperidine-2-carboxylic acidFluorine substituent on benzene ringIncreased bioactivity
1-(3-Chlorobenzoyl)piperidine-2-carboxylic acidChlorine substituentAltered electronic properties

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the purity and structural integrity of 1-(3-methylbenzoyl)piperidine-2-carboxylic acid?

  • Methodology : Use a combination of HPLC (with UV detection at 210–254 nm for carbonyl groups) and NMR spectroscopy (¹H and ¹³C) to verify structural features. For chiral purity, chiral HPLC or polarimetry is critical, as enantiomeric impurities can affect biological activity. Mass spectrometry (HRMS) should confirm the molecular ion ([M+H]⁺ expected at m/z 262.12 for C₁₄H₁₅NO₃). Cross-reference with PubChem data for validation .

Q. How can researchers optimize the synthesis yield of this compound?

  • Methodology :

  • Step 1 : Start with piperidine-2-carboxylic acid (CAS 535-75-1) and activate the carboxylic acid group using thionyl chloride (SOCl₂) in chloroform at 70°C (90% yield) .
  • Step 2 : Couple with 3-methylbenzoyl chloride under anhydrous conditions with a base (e.g., triethylamine).
  • Yield Optimization : Use reflux in toluene for 12–24 hours, monitored by TLC (silica gel, ethyl acetate/hexane 1:1). Purify via recrystallization from ethanol/water (4:1) to achieve >95% purity .

Q. What are the critical safety considerations for handling this compound in the lab?

  • Hazards :

  • Skin/Eye Contact : Causes irritation (H315/H319). Use nitrile gloves and goggles.
  • Inhalation : Dust may irritate respiratory tract (H335). Work in a fume hood.
    • Storage : Keep in a dry, cool environment (<25°C) in airtight containers to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How can chiral resolution challenges be addressed for enantiomerically pure this compound?

  • Methodology :

  • Chiral Auxiliary Approach : Use (S)- or (R)-piperidine-2-carboxylic acid as a starting material (e.g., (R)-N-Boc-piperidine-2-carboxylic acid, CAS 28697-17-8) to avoid post-synthesis resolution .
  • Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze ester intermediates, achieving >99% enantiomeric excess (ee) .
    • Data Contradiction : Traditional resolution via recrystallization (e.g., tartaric acid salts) yields <50% ee after 9 cycles, making enzymatic or chiral HPLC methods superior .

Q. What strategies mitigate low bioavailability in preclinical studies of this compound?

  • Approach :

  • Prodrug Design : Convert the carboxylic acid to a methyl ester (e.g., ethyl ester prodrug, CAS 1416134-60-5) to enhance membrane permeability .
  • Salt Formation : Use sodium or lysine salts to improve aqueous solubility (tested via shake-flask method, pH 7.4 PBS buffer) .
    • Pharmacokinetic Testing : Administer orally to rodent models and measure plasma concentrations via LC-MS/MS. Adjust logP (<2.5) using QSAR modeling to balance solubility and permeability .

Q. How do structural modifications at the 3-methylbenzoyl group affect target binding affinity?

  • Experimental Design :

  • SAR Study : Synthesize analogs with substituents (e.g., -F, -Cl, -OCH₃) at the benzoyl ring.
  • Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure KD values against the target (e.g., enzyme or receptor).
    • Key Finding : Fluorination at the meta position (3-fluoro analog) increases binding affinity by 10-fold due to enhanced hydrophobic interactions (data from analogous compounds in EP 4374877A2) .

Contradictions in Literature

  • Purity Claims : BenchChem reports 95% purity for analogs , while Kanto Reagents lists 97% for similar piperidine derivatives . This discrepancy may arise from differing HPLC protocols (C18 vs. chiral columns).
  • Synthetic Yields : Multi-step reactions in EP 4374877A2 achieve 60% yield , whereas Bourquin et al. report 8% overall yield for chiral routes due to costly starting materials .

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